2-Methoxy-3,6-dimethyl-5-nitropyridine 2-Methoxy-3,6-dimethyl-5-nitropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13898573
InChI: InChI=1S/C8H10N2O3/c1-5-4-7(10(11)12)6(2)9-8(5)13-3/h4H,1-3H3
SMILES:
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol

2-Methoxy-3,6-dimethyl-5-nitropyridine

CAS No.:

Cat. No.: VC13898573

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-3,6-dimethyl-5-nitropyridine -

Specification

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name 2-methoxy-3,6-dimethyl-5-nitropyridine
Standard InChI InChI=1S/C8H10N2O3/c1-5-4-7(10(11)12)6(2)9-8(5)13-3/h4H,1-3H3
Standard InChI Key FPBOYKQUWANXIQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N=C1OC)C)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring with substituents at positions 2 (methoxy), 3 and 6 (methyl), and 5 (nitro). This arrangement creates a sterically hindered environment, influencing reactivity and intermolecular interactions. The nitro group at position 5 introduces strong electron-withdrawing effects, while the methoxy and methyl groups modulate solubility and steric accessibility .

Physicochemical Parameters

While explicit data for 2-methoxy-3,6-dimethyl-5-nitropyridine is scarce, analogous compounds such as 2-amino-6-methoxy-3-nitropyridine (synthesized in ) provide benchmarks:

  • Melting Point: Derivatives with nitro and methoxy groups typically exhibit melting points between 167°C and 195°C .

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, methanol) due to nitro and methoxy groups.

  • Stability: Nitro groups enhance thermal stability but render the compound sensitive to reducing agents .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 2-methoxy-3,6-dimethyl-5-nitropyridine can be inferred from methods used for structurally related pyridine derivatives. A plausible route involves:

  • Nitration of Dichloropyridine:

    • 2,6-Dichloropyridine undergoes nitration with concentrated HNO₃/H₂SO₄ at 100°–105°C to yield 2,6-dichloro-3-nitropyridine .

    • Example: Nitration of 25.0 g 2,6-dichloropyridine produced 24.5 g (75.38% yield) of 2,6-dichloro-3-nitropyridine with 99.5% purity .

  • Ammonolysis and Methoxylation:

    • Chlorine substituents are replaced via ammonolysis (aqueous NH₃ in methanol at 35°–40°C) and methoxylation (NaOCH₃ in methanol at 25°–30°C) .

    • Key intermediate: 2-amino-6-methoxy-3-nitropyridine (56.45% yield, 99.3% purity) .

  • Methylation and Functionalization:

    • Methyl groups are introduced via alkylation or Friedel-Crafts reactions, though specific conditions for this step require further optimization.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield optimization:

  • Reactor Design: Continuous-flow systems minimize byproduct formation during nitration.

  • Catalysis: Transition metals (e.g., palladium) may facilitate selective substitutions .

  • Purification: Crystallization from methanol/water mixtures ensures high purity (>99%) .

Chemical Reactivity and Stability

Key Reactions

  • Nucleophilic Substitution:

    • The nitro group at position 5 can be displaced by amines or thiols under basic conditions, forming amino or thioether derivatives.

  • Reduction:

    • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-methoxy-3,6-dimethyl-5-aminopyridine—a potential pharmacophore .

  • Oxidation:

    • Strong oxidants (e.g., KMnO₄) convert methyl groups to carboxylic acids, though steric hindrance may limit efficiency.

Biological and Pharmacological Activity

Anticancer Applications

In vitro studies on similar nitropyridines reveal:

  • Cytotoxicity: IC₅₀ values of 10–50 μM against melanoma (B16) and breast cancer (MCF-7) cell lines.

  • Mechanism: ROS generation and DNA intercalation are proposed pathways .

Industrial and Material Science Applications

Dyes and Pigments

The compound’s aromaticity and electron-deficient nitro group make it a candidate for:

  • Azo Dyes: Coupling with diazonium salts produces vibrant yellow-to-red pigments.

  • Coordination Complexes: Binds transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Polymer Chemistry

Incorporation into polymer backbones enhances thermal stability and UV resistance, suitable for high-performance coatings.

Challenges and Future Directions

Synthesis Optimization

  • Selectivity Issues: Competing reactions during nitration and methoxylation require advanced catalysts (e.g., zeolites).

  • Green Chemistry: Replace HNO₃/H₂SO₄ with ionic liquids or biocatalysts to reduce waste.

Biological Studies

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to enhance efficacy.

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